molecular formula C13H16O3 B1358139 (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid CAS No. 57351-00-5

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid

Cat. No. B1358139
CAS RN: 57351-00-5
M. Wt: 220.26 g/mol
InChI Key: HFCQYKCGYMWUAH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Scientific Research Applications

Metal Complexes and Coordination Chemistry

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid and its derivatives, like naproxen, have been studied extensively for their ability to form coordination compounds with metal ions. These complexes are analyzed for their structural features, spectroscopic properties, and biological activities. Specifically, the coordination compounds of naproxen and similar ligands demonstrate varied structural features based on the nature and nuclearity of metal ions and the coordination mode of ligands, showcasing the compound's adaptability in forming structurally diverse metal complexes (Lazou, Perontsis, & Psomas, 2023).

Synthesis and Modification

Another aspect of scientific research involving this compound focuses on its synthesis and modification to create novel derivatives. For instance, studies have demonstrated the regioselective C-C bond-forming reactions involving naproxen, leading to the production of novel 1-aryl/heteroaryl substituted propan-1-ones, highlighting the compound's versatility and potential in synthetic organic chemistry (Pal, Bindu, Venna, & Dubey, 2007).

Structural Studies and Crystallography

Structural studies have also been a significant area of research, examining the crystal packing in derivatives of this compound. For instance, studies of dicarboxylic acids and esters attached to a naphthalene ring revealed various structural arrangements in the lattice, governed by weak intermolecular interactions and hydrogen bonds. These findings are critical for understanding the material properties of these compounds and their potential applications in various fields (Mondal, Karmakar, Singh, & Baruah, 2008).

Future Directions

For more detailed information, refer to the MSDS and related peer-reviewed papers .

properties

IUPAC Name

2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCQYKCGYMWUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CC2)CC(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620432
Record name (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57351-00-5
Record name (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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